Erythromycin - 114-07-8

Erythromycin

Catalog Number: EVT-267660
CAS Number: 114-07-8
Molecular Formula: C37H67NO13
Molecular Weight: 733.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erythromycin is a macrolide antibiotic originally isolated from Saccharopolyspora erythraea, a bacterium found in soil. [] It's classified as a polyketide due to its complex structure, featuring a macrocyclic lactone ring. [] In scientific research, erythromycin serves as a valuable tool for studying bacterial ribosome function, investigating mechanisms of antibiotic resistance, and developing novel drug delivery systems.

Future Directions
  • Developing novel erythromycin derivatives with improved antibacterial activity: This involves modifying the erythromycin molecule to overcome existing resistance mechanisms, enhance its efficacy against resistant bacteria, and potentially expand its spectrum of activity. []

  • Expanding our understanding of its environmental fate and impact: This involves investigating its persistence and degradation pathways in different environmental compartments, its effects on microbial communities and ecosystem function, and its potential contribution to the spread of antibiotic resistance genes. []

Erythromycin Ethylsuccinate

    Compound Description: Erythromycin ethylsuccinate is a prodrug of erythromycin, meaning it is inactive until metabolized in the body into erythromycin []. It is often preferred for oral administration due to its improved palatability compared to erythromycin base [].

Clarithromycin

    Compound Description: Clarithromycin is a semi-synthetic macrolide antibiotic that exhibits a similar mechanism of action to erythromycin, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit [, ]. It generally has a longer half-life and improved bioavailability compared to erythromycin [].

    Relevance: Clarithromycin is structurally related to erythromycin and is often discussed in the context of cross-resistance [, ]. Resistance to erythromycin frequently confers resistance to clarithromycin, limiting treatment options for infections caused by resistant strains [, ].

Azithromycin

    Compound Description: Azithromycin is another semi-synthetic macrolide antibiotic with a similar mechanism of action to erythromycin, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit [, , ]. It is characterized by a longer half-life and broader tissue distribution compared to erythromycin [].

Roxithromycin

    Compound Description: Roxithromycin is a semi-synthetic macrolide antibiotic with a spectrum of activity and mechanism of action similar to erythromycin [, , ]. It typically demonstrates a longer half-life and better gastrointestinal tolerability compared to erythromycin [, ].

    Relevance: Roxithromycin is structurally similar to erythromycin and is discussed in the context of comparative pharmacokinetics and efficacy [, ]. The studies suggest that roxithromycin might have a lower potential for drug interactions mediated by cytochrome P450 compared to erythromycin [].

Telithromycin

    Compound Description: Telithromycin is a ketolide antibiotic, a class structurally related to macrolides []. It also inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit but demonstrates activity against some macrolide-resistant strains [, ].

    Relevance: Although structurally similar to erythromycin, telithromycin has distinct features that confer activity against certain erythromycin-resistant strains, particularly those with the MLSB phenotype [, ]. This makes it a valuable alternative for treating infections caused by macrolide-resistant bacteria, including Streptococcus pneumoniae with reduced susceptibility to penicillin and/or erythromycin [].

Clindamycin

    Compound Description: Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to erythromycin []. It is often used for skin and soft tissue infections [].

    Relevance: Although structurally distinct from erythromycin, clindamycin exhibits cross-resistance with macrolides in strains carrying the erm gene, which codes for ribosomal methylases [, ]. This resistance mechanism, often inducible, can lead to therapeutic failure if not adequately detected [, ].

Lincomycin

    Compound Description: Lincomycin is another lincosamide antibiotic that shares the same mechanism of action as clindamycin, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit []. It is used less frequently than clindamycin due to a higher incidence of adverse effects [].

    Relevance: Like clindamycin, lincomycin exhibits cross-resistance with erythromycin in strains carrying the erm gene, highlighting the importance of considering these resistance patterns when choosing an antibiotic treatment [].

Pristinamycin

    Compound Description: Pristinamycin is a streptogramin antibiotic composed of two synergistic components: quinupristin and dalfopristin []. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, targeting a different site than erythromycin [].

    Relevance: Although structurally different from erythromycin, pristinamycin is often discussed as a potential alternative for treating infections caused by erythromycin-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) [, ].

RP 59500 (Quinupristin/Dalfopristin)

    Compound Description: RP 59500 is the combination of quinupristin and dalfopristin, two streptogramin antibiotics with synergistic activity []. This combination is also known as Synercid and exhibits potent activity against a wide range of Gram-positive bacteria, including many erythromycin-resistant strains [].

(9S)-12-Methylene Erythromycin Derivatives

    Compound Description: (9S)-12-Methylene erythromycin derivatives represent a class of synthetically modified erythromycin analogs where a methylene group replaces the 12-hydroxyl group []. These modifications aim to improve antibacterial activity and overcome resistance mechanisms [].

    Relevance: The development of (9S)-12-methylene erythromycin derivatives underscores the ongoing efforts to modify the erythromycin structure to combat emerging resistance []. The studies on these derivatives provide insights into structure-activity relationships and their potential as novel antibacterial agents [].

Source and Classification

Erythromycin was first isolated in 1952 from the soil bacterium Streptomyces erythreus (now known as Saccharopolyspora erythraea). It belongs to the class of antibiotics known as macrolides, characterized by their large lactone ring structure. Other notable members of this class include azithromycin and clarithromycin. Erythromycin is classified based on its chemical structure and mechanism of action, which involves binding to the 50S subunit of the bacterial ribosome.

Synthesis Analysis

Methods and Technical Details

The synthesis of erythromycin can be achieved through several methods, including:

  1. Natural Extraction: The traditional method involves extracting erythromycin from the fermentation broth of Saccharopolyspora erythraea. This process includes culturing the bacteria under specific conditions to maximize yield.
  2. Semi-synthetic Approaches: Various semi-synthetic derivatives of erythromycin, such as erythromycin A 11,12-cyclic carbonate, have been developed. One method involves reacting erythromycin A with ethylene carbonate and cesium carbonate in solvents like diisopropyl ether. This method enhances the efficiency of production while simplifying isolation processes .
  3. Biosynthetic Techniques: Recent advancements have enabled the complete biosynthesis of erythromycin using genetically engineered strains of Escherichia coli. This method leverages the transfer of the erythromycin gene cluster from Saccharopolyspora erythraea to E. coli, allowing for high titers of erythromycin production in a controlled environment .
Molecular Structure Analysis

Structure and Data

Erythromycin's molecular formula is C₁₄H₂₆N₂O₅, with a molecular weight of approximately 314.4 g/mol. The structure features a large lactone ring linked to two sugar moieties (desosamine and cladinose), which are crucial for its antibacterial activity.

  • Chemical Structure: The core structure includes a 14-membered lactone ring with multiple hydroxyl groups that enhance solubility and interaction with bacterial ribosomes.
  • Spectroscopic Data: Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are commonly used to analyze its structural properties .
Chemical Reactions Analysis

Reactions and Technical Details

Erythromycin undergoes various chemical reactions that can modify its properties or enhance its activity:

  1. Acylation Reactions: Erythromycin can be acylated to form derivatives that may exhibit improved pharmacological properties or altered spectra of activity.
  2. Metal Complex Formation: Recent studies have explored the synthesis of metal complexes with erythromycin, which demonstrated enhanced antimicrobial activity against various pathogens. These complexes were synthesized using metal salts such as silver and copper, showing promising results in terms of minimum inhibitory concentrations .
Mechanism of Action

Process and Data

Erythromycin exerts its antibacterial effects primarily through:

  • Inhibition of Protein Synthesis: It binds specifically to the 23S rRNA component of the 50S ribosomal subunit in bacteria, obstructing peptide bond formation during protein synthesis. This action effectively halts bacterial growth.
  • Bacteriostatic vs. Bactericidal Effects: While erythromycin is generally considered bacteriostatic (inhibiting growth), at higher concentrations or against certain pathogens, it may exhibit bactericidal properties.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Erythromycin typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water (at pH < 7) and organic solvents like methanol and ethanol but has limited solubility in non-polar solvents.
  • Stability: Erythromycin is sensitive to heat and light; thus, it should be stored in a cool, dark place to maintain stability.

Relevant Data

  • Melting Point: Approximately 200 °C.
  • pH Stability Range: Effective within a pH range of 5-8 .
Applications

Scientific Uses

Erythromycin is widely used in clinical settings due to its broad-spectrum activity against various bacterial infections. Its applications include:

  1. Respiratory Infections: Treatment for pneumonia, bronchitis, and sinusitis.
  2. Skin Infections: Effective against acne vulgaris due to its anti-inflammatory properties.
  3. Gastrointestinal Infections: Used for treating infections caused by Campylobacter jejuni.
  4. Alternative for Penicillin-Allergic Patients: Often prescribed for patients allergic to penicillin.

Additionally, ongoing research into erythromycin derivatives and metal complexes suggests potential new applications in antimicrobial therapy .

Historical Development & Biosynthetic Origins

Discovery of Erythromycin: Isolation from Saccharopolyspora erythraea and Early Characterization

Erythromycin was first isolated in 1952 from the Gram-positive, filamentous soil bacterium Saccharopolyspora erythraea (originally classified as Streptomyces erythreus), found in a Philippine soil sample. This breakthrough discovery was made by J.M. McGuire and his research team at Eli Lilly and Company, who recognized its potent antibacterial activity against Gram-positive pathogens [1] [4] [7]. The antibiotic was named after the red (erythros) color of the bacterial colonies produced by the progenitor strain. Early characterization revealed erythromycin as a macrolide antibiotic – a class defined by a macrocyclic lactone ring decorated with deoxy sugars [7].

Industrial-scale production relied heavily on optimizing fermentation processes using soybean-based media. S. erythraea was cultivated in large fermenters, where it biosynthesized erythromycin as a secondary metabolite. Intriguingly, during these fermentations, the organism also metabolized soy isoflavones like genistin (the glucoside form of genistein), converting them into the aglycone genistein via a bacterial β-glucosidase. This genistein was co-extracted with erythromycin during initial purification steps, requiring subsequent separation [2]. The complete genome sequence of S. erythraea NRRL23338, determined in 2007, revealed a circular chromosome of 8,212,805 base pairs encoding over 7,000 genes [9]. This genome harbors at least 25 secondary metabolite biosynthetic gene clusters, with the erythromycin (ery) cluster spanning approximately 55 kb. This cluster includes three giant polyketide synthase (PKS) genes (each ~10 kb) encoding megaenzymes responsible for constructing the macrolactone core (erythronolide B), plus 17 additional genes for deoxysugar biosynthesis (D-desosamine and L-cladinose attachment), macrolide tailoring (hydroxylation, glycosylation), and self-resistance mechanisms [5] [8] [9].

Table 1: Key Genomic Features of Saccharopolyspora erythraea NRRL23338 [9]

FeatureDetailSignificance
Genome TopologyCircularDiffers from linear chromosomes of model streptomycetes like S. coelicolor
Size8,212,805 base pairsComparable to S. coelicolor (~8.7 Mbp)
GC Content71.1%Typical for actinomycetes
Protein-Coding Genes7,198Includes ~1,118 regulatory genes (15.5%) and 38 alternative sigma factors
rRNA Operons4 sets, each with duplicated 5S rRNAUnusual duplication potentially linked to high metabolic activity
ery Gene Cluster Size~55 kilobasesEncodes 3 PKSs and 17 tailoring, sugar biosynthesis, and resistance genes
Insertion Sequences93 in 13 families (~2.3% of genome)Associated with genomic plasticity and potential horizontal gene transfer events

Structural Elucidation and Challenges in Total Synthesis

Elucidating the complex structure of erythromycin A, the most therapeutically significant congener, presented a formidable challenge. Early work identified it as a 14-membered macrolactone ring, distinct from the 12-membered methymycin/pikromycin and 16-membered tylosin/carbomycin macrolides [6] [7]. The aglycone core, 6-deoxyerythronolide B, is decorated with two sugar moieties: the amino sugar D-desosamine attached at the C5 position and the neutral sugar L-cladinose at C3. A final hydroxylation at C12 yields erythromycin A [1] [8].

The sheer complexity of erythromycin, characterized by multiple chiral centers (10 within the aglycone alone), stereochemical intricacies, acid sensitivity, and the presence of reactive hydroxyl groups, made it a holy grail for total synthesis. Robert Burns Woodward initiated this ambitious endeavor in 1973. His monumental achievement, reported in 1981, required 55 meticulously orchestrated reaction steps [4] [6]. Key hurdles included:

  • Macrolactonization: Achieving selective ring closure of the highly functionalized seco-acid precursor without epimerization or side reactions.
  • Glycosylation Challenges: Installing the D-desosamine sugar, particularly at the sterically hindered C5 hydroxyl group, required innovative methodologies. The C3 glycosylation was even more problematic due to steric crowding and an intramolecular hydrogen bond between the C3 hydroxyl and the C1 carbonyl, severely reducing nucleophilicity [6].
  • Stereocontrol: Establishing the correct absolute and relative configurations at all chiral centers demanded highly stereoselective reactions throughout the synthetic sequence.Woodward's synthesis not only confirmed the structure of erythromycin A but also revolutionized synthetic organic chemistry by demonstrating the feasibility of constructing such intricate natural products in the laboratory [4] [6].

Evolution of Synthetic Methodologies: Woodward’s Total Synthesis to Modern Crotylation-Based Approaches

Woodward's landmark synthesis, while a triumph, was impractical for large-scale production due to its length and complexity. Fermentation remained the sole viable production route. However, the quest for more efficient syntheses and access to novel analogs spurred continuous methodological innovation [4] [6].

Significant progress focused on streamlining the synthesis of key polyketide fragments and improving macrocyclization and glycosylation strategies. One major area of advancement was in fragment coupling methodologies. Early syntheses relied on stepwise assembly. Modern approaches leverage powerful carbon-carbon bond-forming reactions to connect larger, stereodefined fragments efficiently. A pivotal breakthrough came with the development and application of highly stereoselective crotylation reactions. In 2013, Kirsch and colleagues at the University of Texas, Austin, exploited a recently developed crotylation protocol to construct a crucial advanced intermediate. This strategic application dramatically reduced the total number of steps required for erythromycin A synthesis from 55 to just 14, representing a quantum leap in synthetic efficiency [4].

Parallel advancements occurred in heterologous biosynthesis and biocatalysis. The complete 55-kb ery gene cluster was successfully transferred and functionally expressed in Escherichia coli, achieving titers of ~10 mg/L of erythromycin A. This demonstrated the potential of engineered bacterial hosts for production and set the stage for combinatorial biosynthesis [8]. Furthermore, S. erythraea strains like HOE107 were systematically engineered as heterologous hosts. Key modifications included:

  • Replacement of the native ery PKS genes with bacteriophage attachment sites (attB sites for ϕC31 and ϕBT1) to facilitate integration of foreign biosynthetic gene clusters (BGCs).
  • Development of highly efficient conjugation protocols for introducing large Bacterial Artificial Chromosome (BAC) clones carrying BGCs (e.g., spinosad from Saccharopolyspora spinosa, actinorhodin from Streptomyces coelicolor).
  • Deletion of competing endogenous secondary metabolite clusters (e.g., the giant pkeA1-pkeA4 PKS genes, the rpp flaviolin cluster) to redirect metabolic flux towards the heterologous product [5].These engineered hosts provide platforms not just for producing erythromycin analogs, but also for expressing cryptic BGCs from rare actinomycetes for drug discovery [5] [8].

Table 2: Evolution of Erythromycin Synthesis Strategies

Era/ApproachKey Features/AdvancementsRepresentative AchievementLimitations/Challenges
Fermentation (1950s-)Native production by S. erythraea; Soybean-based media; Strain improvement via mutagenesisIndustrial-scale production (>10 mg/mL titers reported) [7]Limited to natural congeners; Purification complexities
Total Synthesis (Woodward, 1981)55 steps; Confirmed structure; Advanced organic chemistry methodsFirst total synthesis of a complex macrolide [4] [6]Impractical length; Low yield; Not scalable
Semisynthesis (1980s-)Chemical modification of fermentation-derived erythronolide or coreClarithromycin (6-O-methyl), Azithromycin (15-membered ring) [7]Dependent on fermentation; Scope limited by modification sites
Modern Total Synthesis (Kirsche et al., ~2013)Stereoselective crotylation; Convergent fragment coupling14-step synthesis [4]Still primarily academic; Not competitive with fermentation
Heterologous Biosynthesis (2010s-)Transfer of ery cluster to E. coli; Engineering S. erythraea hostsErythromycin A in E. coli (10 mg/L) [8]; High-titer spinosad in engineered S. erythraea [5]Titers often lower than native producer; Genetic instability
Combinatorial BiosynthesisGenetic engineering of PKS and tailoring enzymes in vivoProduction of "unnatural" natural analogs [5] [8]Requires deep genetic understanding; Yields can be low

Compounds Mentioned: Erythromycin, Erythromycin A, Methymycin, Pikromycin, Oleandomycin, Tylosin, Carbomycin, Niddamycin, Lankamycin, Genistin, Genistein, Erythronolide B, Clarithromycin, Azithromycin, Spinosad, Actinorhodin, Flaviolin.

Properties

CAS Number

114-07-8

Product Name

Erythromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C37H67NO13

Molecular Weight

733.9 g/mol

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

ULGZDMOVFRHVEP-RWJQBGPGSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Solubility

Soluble in water at 2mg/ml
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
4.59e-01 g/L

Synonyms

Erycette
Erymax
Erythromycin
Erythromycin A
Erythromycin C
Erythromycin Lactate
Erythromycin Phosphate
Ilotycin
Lactate, Erythromycin
Phosphate, Erythromycin
T Stat
T-Stat
TStat

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.